molecular formula C25H24N4O3 B607780 GSK2194069 CAS No. 1332331-08-4

GSK2194069

Número de catálogo: B607780
Número CAS: 1332331-08-4
Peso molecular: 428.5 g/mol
Clave InChI: AQTPWCUIYUOEMG-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2194069 es un compuesto orgánico sintético conocido por sus potentes efectos inhibitorios sobre la sintetasa de ácidos grasos, específicamente dirigido a la actividad reductasa de β-cetoacilo.

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Cancer Treatment : GSK2194069 has been extensively studied for its effects on various cancer cell lines, including breast, prostate, and lung cancers. It has demonstrated the ability to completely block de novo fatty acid synthesis in multiple cancer types, making it a promising candidate for cancer therapy.
  • Metabolic Studies : Research indicates that this compound alters metabolic fluxes within cells. For instance, stable isotope tracing studies have shown that treatment with this compound leads to significant changes in the labeling patterns of metabolites derived from glucose and glutamine, indicating its impact on cellular metabolism .
  • Preclinical Models : In preclinical studies, this compound has been evaluated for its therapeutic efficacy in models of hepatocellular carcinoma (HCC) and other neoplasms. These studies suggest that FASN inhibition can lead to reduced tumor growth and improved survival rates in animal models .

Case Study 1: Breast Cancer Cell Lines

A study involving BT-474 breast cancer cells treated with this compound showed a marked decrease in cell viability and significant metabolic perturbations. The treatment resulted in a substantial accumulation of malonate and succinate, confirming the effectiveness of this compound as a FASN inhibitor .

Metabolite Control (µM) This compound (µM) Fold Change
Malonate0750-1500750-1500
Succinate07-157-15

Case Study 2: Prostate Cancer

In LNCaP-LN3 prostate cancer cells, this compound was shown to significantly inhibit cell proliferation in a concentration-dependent manner. The IC50 value for this compound was reported at approximately 0.0604 µM, highlighting its potency as a FASN inhibitor compared to other compounds like Fasnall .

Compound IC50 (µM)
This compound0.0604
Fasnall3.71
TVB-31660.0736

Therapeutic Implications

The inhibition of FASN by this compound presents several therapeutic implications:

  • Targeting Lipid Metabolism : By disrupting lipid biosynthesis pathways, this compound may enhance the efficacy of existing cancer therapies.
  • Combination Therapies : Its use in combination with other agents could potentially overcome resistance mechanisms in cancer cells.
  • Broader Applications : Beyond oncology, understanding the role of FASN inhibition may lead to novel treatments for metabolic disorders associated with dysregulated lipid metabolism.

Mecanismo De Acción

GSK2194069 ejerce sus efectos inhibiendo específicamente la actividad reductasa de β-cetoacilo de la sintetasa de ácidos grasos. Esta enzima es crucial para la síntesis de novo de ácidos grasos de cadena larga. Al unirse al sitio activo de la enzima, this compound evita la reducción de los intermediarios β-cetoacilo, deteniendo así la síntesis de ácidos grasos. Esta inhibición conduce a una disminución de los niveles de lípidos celulares, lo que es particularmente perjudicial para las células cancerosas que dependen de la síntesis de ácidos grasos para el crecimiento y la supervivencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GSK2194069 implica múltiples pasos, comenzando con la preparación de la estructura central de triazolona. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Análisis De Reacciones Químicas

Tipos de reacciones

GSK2194069 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede conducir a productos desoxigenados .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de GSK2194069

This compound es único debido a su alta especificidad y potencia en la inhibición de la actividad reductasa de β-cetoacilo de la sintetasa de ácidos grasos. A diferencia de otros inhibidores, exhibe efectos fuera del objetivo mínimos y tiene un mecanismo de acción bien caracterizado. Esto lo convierte en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas .

Actividad Biológica

GSK2194069 is a potent inhibitor of human fatty acid synthase (hFASN), with significant implications for cancer therapy and viral infection management. This compound has garnered attention due to its ability to inhibit lipid synthesis and its potential therapeutic applications in various malignancies.

Chemical Structure and Properties

  • Chemical Name: 4-[4-(5-Benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Molecular Formula: C25H24N4O3
  • Purity: ≥99%
  • IC50 (hFASN): 7.7 nM
  • EC50 (A549 cells): 15 nM
  • EC50 (SARS-CoV-2): 0.9 nM

Biological Activity

This compound exhibits a range of biological activities primarily through its inhibition of fatty acid synthase, which plays a critical role in lipid metabolism and cellular proliferation.

  • FASN Inhibition:
    • This compound selectively inhibits the ketoacyl reductase domain of hFASN, disrupting the fatty acid synthesis pathway.
    • This inhibition leads to the accumulation of malonyl-CoA and succinate in treated cells, indicating a metabolic shift away from lipid synthesis towards other pathways such as glycolysis .
  • Impact on Cancer Cells:
    • In vitro studies have shown that this compound significantly reduces the proliferation of A549 non-small-cell lung cancer cells. The compound's effectiveness is evidenced by an EC50 of 15 nM, demonstrating its potency in inhibiting cancer cell growth .
    • In vivo studies revealed that administration of this compound resulted in reduced tumor sizes in mouse models, suggesting its potential as a therapeutic agent against tumors .
  • Viral Infection Inhibition:
    • This compound has also been shown to inhibit SARS-CoV-2 infection with an EC50 value of 0.9 nM, highlighting its potential utility in addressing viral infections alongside its anticancer properties .

Comparative Analysis with Other FASN Inhibitors

To understand the unique profile of this compound, it is essential to compare it with other known FASN inhibitors:

CompoundIC50 (hFASN)EC50 (Cancer Cells)Mechanism of Action
This compound7.7 nM15 nMSelective ketoacyl reductase inhibitor
OrlistatNot specifiedVariesLipase inhibitor; less selective
TVB-316660.4 nMNot specifiedReversible FASN inhibitor
FasnallNot specifiedVariesMulti-domain FASN inhibitor

Case Study: Breast Cancer Metabolism

A study investigating the effects of this compound on breast cancer cells demonstrated that treatment led to significant metabolic alterations:

  • The compound caused a marked decrease in palmitic acid labeling from glucose and glutamine sources, indicating effective inhibition of fatty acid synthesis pathways .
  • Accumulation of metabolic intermediates such as malonyl-CoA was observed, which is consistent with the expected outcomes from FASN inhibition .

Research Findings on Metabolic Shifts

Further research revealed that this compound not only inhibits fatty acid synthesis but also alters the overall metabolic landscape of cancer cells:

  • The compound caused a significant increase in intracellular levels of malonate (up to 1500-fold) and succinate (7 to 15-fold), reinforcing its role as a potent metabolic modulator .
  • These metabolic changes were correlated with reduced cell proliferation, emphasizing the importance of lipid metabolism in cancer cell growth dynamics .

Propiedades

IUPAC Name

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTPWCUIYUOEMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332331-08-4
Record name 1332331-08-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.